Choline hydroxide

描述

Historical Context and Discovery

The discovery of choline hydroxide is rooted in 19th-century investigations into biological phospholipids. In 1862, Adolph Strecker isolated choline from hydrolyzed bile lecithin, identifying it as a nitrogenous base. By 1865, Oscar Liebreich erroneously termed the same compound "neurine" during brain tissue studies, though subsequent analyses confirmed its identity as choline. The hydroxide derivative emerged later, with early 20th-century patents detailing its synthesis via reactions between ethylene oxide, trimethylamine, and water. Industrial production escalated in the 1940s, driven by demand for choline-based feed additives and catalysts.

Chemical Identity and Nomenclature

Structural Characteristics

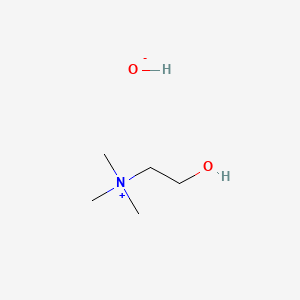

This compound consists of:

- A quaternary ammonium core ($$ \text{(CH}3\text{)}3\text{N}^+ $$)

- A hydroxyethyl chain ($$ \text{CH}2\text{CH}2\text{OH} $$)

- A hydroxide counterion ($$ \text{OH}^- $$).

This structure confers high hydrophilicity and alkaline properties (pH ~13.9), making it soluble in water and alcohols.

Position in Quaternary Ammonium Compound Classification

Quaternary ammonium compounds (QACs) are classified by generation based on structure and antimicrobial efficacy:

| Generation | Example | Key Features |

|---|---|---|

| 1st | Benzalkonium chloride | Benzyl group; low biocidal activity |

| 4th | Didecyl dimethyl ammonium | Twin alkyl chains; high stability |

| Choline | This compound | Bifunctional; eco-friendly catalyst |

This compound falls under fourth-generation QACs due to its dual functionality (ammonium and hydroxyl groups) and low environmental persistence. Unlike earlier QACs, it avoids benzene rings, reducing toxicity and enhancing biodegradability.

Significance in Organic Chemistry Research

Catalytic Applications

This compound excels as a green catalyst :

Materials Science

Green Chemistry

This compound’s low toxicity and recyclability align with sustainable chemistry principles. It replaces volatile organic compounds (VOCs) in paint strippers and electronic cleaning agents.

属性

IUPAC Name |

2-hydroxyethyl(trimethyl)azanium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.H2O/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZQNNOULOCVDM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047467 | |

| Record name | Choline hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, 45% aqueous solution: Brown viscous liquid; [Acros Organics MSDS] | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, hydroxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Choline hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12980 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

123-41-1 | |

| Record name | Choline, hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sincaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, hydroxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Choline hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Choline hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLINE HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7THJ3EG9SY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Choline hydroxide can be synthesized through various methods:

From Choline Halides: This compound can be produced from choline halides, such as choline chloride, by treating them with a strong base like sodium hydroxide or potassium hydroxide.

From Choline Sulfate: Another method involves treating choline sulfate with barium hydroxide to produce this compound.

Direct Reaction: This compound can also be produced by mixing trimethylamine and water in a reactor, followed by the slow introduction of ethylene oxide.

化学反应分析

Self-Assembly Processes

Recent studies have shown that choline hydroxide can affect the self-assembly of fatty acids, such as palmitic acid. The molar ratio between this compound and fatty acid influences the formation of various structures, including vesicles and lamellar phases, which have potential applications in drug delivery and biotechnology .

-

Safety and Handling Considerations

This compound is classified as a strong base, which poses certain hazards:

-

Corrosive Nature : It can cause severe burns upon contact with skin or eyes and may lead to respiratory issues if inhaled.

-

Reactivity : this compound may react violently with strong oxidizing agents, necessitating careful handling and storage under inert conditions .

This compound is a multifunctional compound with significant utility in organic synthesis, catalysis, and material science. Its unique properties allow it to participate in various chemical reactions effectively, making it an essential reagent in both industrial and laboratory settings.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 121.18 g/mol |

| Melting Point | 236–239 °C |

| Density | 1.09 g/mL at 20 °C |

| pKa | 13.9 |

| Solubility | Miscible in water |

This article provides an overview of the chemical reactions associated with this compound, highlighting its synthesis methods, catalytic roles, and safety considerations while ensuring that the information is derived from diverse sources for authoritative insights.

科学研究应用

Catalysis

Biodiesel Production

Choline hydroxide has been identified as a promising catalyst for the transesterification of vegetable oils to produce biodiesel. A study demonstrated that using this compound as a catalyst achieved a conversion rate of 95.7% in fatty acid methyl esters within 30 minutes at elevated temperatures (65°C) with a catalyst dosage of 2 wt.% . The reusability and efficiency of this compound as a catalyst highlight its potential in sustainable biodiesel production.

Synthesis of Azlactones

Research indicates that this compound can be utilized in greener synthetic methods for azlactones, showcasing its efficiency and selectivity as a biodegradable and recyclable catalyst . This application emphasizes the environmental benefits of using ionic liquids in organic synthesis compared to traditional catalysts.

Self-Assembly and Material Science

Self-Assembly of Fatty Acids

this compound plays a crucial role in the self-assembly processes of fatty acids, such as palmitic acid. Studies have shown that varying the molar ratio of this compound to palmitic acid leads to the formation of diverse structures, including vesicles, lamellar phases, and rigid membranes. These self-assembled structures have potential applications in drug delivery systems and nanotechnology .

Biochemical Applications

Enzyme Stabilization

this compound-supported magnetic nanoparticles have been investigated for their impact on enzyme activity. Research found that these nanoparticles enhance the peroxidase activity and conformational stability of cytochrome c, suggesting applications in biocatalysis and biosensing . The ability to stabilize enzymes could lead to advancements in biochemical assays and therapeutic applications.

Environmental Applications

Toxic Gas Sensors

this compound has been employed in the synthesis of two-dimensional nanomaterials for gas sensing applications. Its use in developing sensors for detecting toxic gases highlights its versatility beyond traditional chemical applications . The integration of this compound into sensor technology could improve detection sensitivity and selectivity.

Summary Table of Applications

作用机制

Choline hydroxide exerts its effects primarily through its role as a precursor to acetylcholine. Acetylcholine is a neurotransmitter that plays a critical role in muscle control, memory, and other central nervous system functions. This compound is also involved in the synthesis of phosphatidylcholine, which is essential for maintaining cell membrane integrity .

相似化合物的比较

Key Differences :

- Basicity : this compound’s high pH (pKa 13.9) enables superior performance in base-catalyzed reactions compared to choline chloride or amide .

- Magnetic Catalyst Support: Unlike choline azide or cyanide, this compound integrates with Fe₂O₃@MgO nanoparticles to create recyclable, heterogeneous catalysts with Lewis acid-base bifunctionality .

Findings :

- Efficacy : Choline citrate exhibits superior ΔE (greater whitening effect) but lower pH, reducing enamel erosion risk .

Structural Analogs in Biochemistry

Triethyl-β-hydroxyethylammonium hydroxide , a choline analog with ethyl groups replacing methyl groups, demonstrates similar anti-fatty liver effects but higher toxicity . This highlights the criticality of methyl groups in choline’s biological function and safety profile.

Market and Industrial Outlook

The global this compound market is projected to grow at a CAGR of XX% from 2021–2028, driven by demand in catalysis, dentistry, and green solvents . In contrast, choline chloride dominates the feed additives sector, while choline citrate gains traction in cosmetics due to milder pH .

生物活性

Choline hydroxide (ChOH), a quaternary ammonium compound, is increasingly recognized for its diverse biological activities and applications in various fields, including biochemistry, pharmacology, and material science. This article explores the biological activity of this compound, focusing on its antimicrobial properties, role in self-assembly processes, and potential applications in medicine and biotechnology.

This compound is chemically characterized as 2-hydroxy-N,N,N-trimethyl-ethanaminium hydroxide. It serves as a precursor to acetylcholine and acts as a methyl donor in several metabolic pathways. Its unique structure allows it to participate in various biochemical interactions, making it a subject of interest in both academic and industrial research.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly when used as a component of ionic liquids (ILs). Studies have shown that choline-based ionic liquids demonstrate potent antibacterial activity against a range of microorganisms. For example:

- Choline Phenylacetate : This compound displayed strong antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, as well as Gram-negative bacteria including Pseudomonas aeruginosa and Escherichia coli. The inhibition zones measured were comparable to or greater than those produced by standard antibiotics like streptomycin .

- Minimum Inhibitory Concentration (MIC) : The MIC values for various choline-based ionic liquids were determined, indicating their effectiveness against different bacterial strains. Notably, the solubility issues encountered with some ionic liquids necessitated further investigation into their bioactivity .

| Compound | Bacteria Tested | Inhibition Zone (mm) | Comparison to Standard |

|---|---|---|---|

| Choline Phenylacetate | S. aureus, S. epidermidis, E. coli, P. aeruginosa | 15-25 | Comparable to Streptomycin |

| Choline Ricinoleate | B. subtilis, C. albicans | 12-20 | Effective against Gram-positive |

Self-Assembly Behavior

Recent studies have indicated that this compound can influence the self-assembly of fatty acids, such as palmitic acid (PA). The self-assembly behavior is dependent on the molar ratio between this compound and fatty acids:

- Self-Assembly Structures : As the molar ratio changes, various structures form, including vesicles, lamellar phases, and rigid membranes. These structures are crucial for applications in drug delivery systems and nanotechnology .

- Mechanisms : The ionization state of fatty acids is modulated by pH changes induced by this compound, affecting molecular interactions such as hydrogen bonding and electrostatic interactions. This tunability highlights the potential of this compound in designing biocompatible materials for medical applications .

Case Studies

- Antimicrobial Applications : A study demonstrated that this compound-based ionic liquids could effectively inhibit microbial growth in clinical settings. The results suggested that these compounds could serve as alternatives to traditional antibiotics, especially in combating antibiotic-resistant strains .

- Biocompatibility in Drug Formulations : Research has shown that formulations containing this compound exhibit low toxicity and high biocompatibility, making them suitable candidates for drug delivery systems targeting specific tissues without adverse effects .

- Catalytic Efficiency : this compound has been identified as an efficient catalyst for various organic reactions under mild conditions, showcasing its versatility beyond biological applications .

常见问题

Basic: What are the critical physicochemical properties of choline hydroxide that impact its laboratory handling and experimental design?

This compound is a viscous, hygroscopic liquid (or crystalline solid) with high water solubility, a refractive index of ~1.430 (20°C), and a flashpoint of 92°F (33°C). Its strong alkalinity (pH ~13.9) and instability in acidic or CO₂-rich environments necessitate inert storage (2–8°C, anhydrous conditions) to prevent decomposition into trimethylamine and ethylene glycol derivatives . Researchers must prioritize airtight containers and avoid exposure to strong oxidizers or metals to minimize side reactions in catalytic applications .

Basic: What standardized methods are used to synthesize high-purity this compound for research applications?

Common synthesis routes include:

- Choline halide neutralization : React choline chloride with NaOH/KOH under controlled pH (≥12) to precipitate salts, followed by vacuum distillation for purification .

- Direct alkylation : Mix trimethylamine with ethylene oxide in aqueous media at 40–60°C, achieving ~90% yield after solvent evaporation .

- Barium hydroxide substitution : Treat choline sulfate with Ba(OH)₂ to form insoluble BaSO₄, leaving this compound in solution .

Purity validation requires FTIR (OH⁻ stretch at ~3400 cm⁻¹, quaternary ammonium peaks at 1650 cm⁻¹) and titrimetric assays .

Advanced: How does this compound’s bifunctional structure influence its catalytic efficiency in organic transformations?

The quaternary ammonium group stabilizes transition states via electrostatic interactions, while the hydroxyl group participates in nucleophilic attacks. For example, in biodiesel production via transesterification, this compound achieves >95% fatty acid methyl ester (FAME) yield at 60°C, outperforming NaOH due to reduced soap formation . Kinetic studies show reaction rates scale with choline concentration (e.g., 0.125 M choline in Al(OH)₃ synthesis doubles reaction speed vs. 0.05 M) but decline at >2.0 M due to viscosity-induced mass transfer limitations .

Advanced: What analytical strategies resolve contradictions in reported this compound stability under varying experimental conditions?

Conflicting decomposition rates (e.g., aqueous stability vs. methanol-mediated degradation) arise from solvent polarity and temperature. TGA-DSC analysis reveals this compound in H₂O remains stable up to 80°C, while methanol solutions degrade at 50°C due to solvent oxidation . Researchers should pair HPLC (for quantifying trimethylamine byproducts) with ¹H NMR to monitor structural integrity during long-term storage .

Advanced: How can researchers model this compound’s role in acetylcholine biosynthesis for neurochemical studies?

This compound serves as a methyl donor in phosphatidylcholine synthesis, which is hydrolyzed by phospholipase D to release choline for acetylcholine (ACh) production. In vitro models using SH-SY5Y neuroblastoma cells show choline uptake inhibitors (e.g., hemicholinium-3) reduce ACh levels by 60–70%, validating this compound’s metabolic centrality . Isotopic tracing with ¹³C-choline hydroxide further quantifies flux through the Kennedy pathway .

Advanced: What experimental design considerations optimize this compound’s use in ionic liquid (IL)-based systems?

Key factors include:

- Concentration : 45–50% aqueous solutions balance viscosity and reactivity in cellulose dissolution .

- Co-solvents : Methanol stabilizes ILs but requires pH monitoring to prevent choline decomposition .

- Temperature : ILs with this compound exhibit lower thermal degradation thresholds (e.g., 120°C for [Ch][OH] vs. 150°C for imidazolium ILs) .

Experimental validation via cyclic voltammetry and rheological profiling is recommended to tailor IL properties for specific applications .

Basic: What safety protocols mitigate risks when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and aprons to prevent skin/eye corrosion (GHS Category 1A) .

- Ventilation : Use fume hoods to avoid inhaling trimethylamine vapors released during decomposition .

- Spill management : Neutralize spills with dilute acetic acid (1:10) before rinsing with water .

- Waste disposal : Collect contaminated materials in pH-resistant containers for incineration .

Advanced: How do interfacial properties of this compound affect its performance in nanoparticle synthesis (e.g., Al(OH)₃)?

This compound’s high surface tension (72 mN/m at 25°C) promotes homogeneous nucleation of Al(OH)₃ nanoparticles. SEM-EDX data reveal hexagonal platelet morphologies (200–500 nm) when synthesized at 1.0 M choline concentration, whereas >2.0 M yields agglomerated spheres due to reduced ion mobility . Pairing with Fe₂O₃-MgO nanocomposites enhances catalytic recyclability in C–C coupling reactions by 30% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。